

T-1105 In Vitro Assay Protocols: Application Notes for Researchers

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Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1105, a non-fluorinated analogue of Favipiravir (T-705), is a potent inhibitor of RNA-dependent RNA polymerase (RdRp) of various RNA viruses. As a prodrug, **T-1105** is intracellularly converted to its active form, **T-1105** ribonucleoside triphosphate (**T-1105-RTP**), which is then incorporated into the viral RNA chain, leading to the inhibition of viral replication. The antiviral efficacy of **T-1105** has been demonstrated to be highly dependent on the cell line used for in vitro studies, with particularly high potency observed in Madin-Darby Canine Kidney (MDCK) cells. This document provides detailed application notes and protocols for key in vitro assays to evaluate the antiviral activity and cytotoxicity of **T-1105**.

Mechanism of Action

T-1105 exerts its antiviral effect through a multi-step intracellular activation process. Initially, **T-1105** is taken up by the host cell and undergoes phosphoribosylation to form **T-1105** ribonucleoside monophosphate (**T-1105-RMP**). This conversion is a critical and often rate-limiting step. Subsequently, **T-1105-RMP** is further phosphorylated to the diphosphate (**T-1105-RDP**) and finally to the active triphosphate form, **T-1105-RTP**. **T-1105-RTP** then acts as a substrate for the viral RNA-dependent RNA polymerase, competing with natural purine nucleosides. Its incorporation into the nascent viral RNA strand leads to chain termination and lethal mutagenesis, thereby inhibiting viral replication. The efficiency of this activation cascade,

particularly the conversion of the monophosphate to the diphosphate, varies significantly between different cell lines, which explains the observed cell-line-dependent antiviral activity.



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Figure 1: Intracellular activation pathway of **T-1105**.

Data Presentation

The antiviral activity and cytotoxicity of **T-1105** are quantified by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

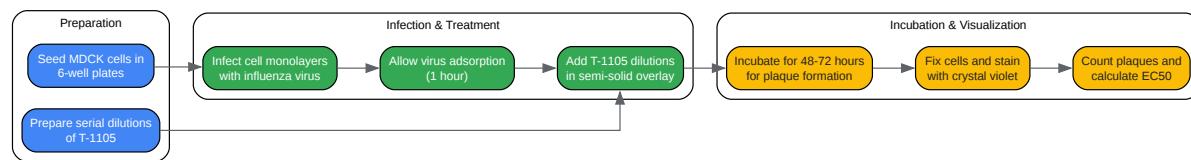
Cell Line	Virus	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)	Reference
MDCK	Influenza A/PR/8/34 (H1N1)	1.1 ± 0.1	>1000	>909	
A549	Influenza A/PR/8/34 (H1N1)	120 ± 10	>1000	>8.3	
Vero	Influenza A/PR/8/34 (H1N1)	130 ± 10	>1000	>7.7	
HEK293T	Influenza A/PR/8/34 (H1N1)	110 ± 10	>1000	>9.1	

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.



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Figure 2: Workflow for the Plaque Reduction Assay.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza virus stock (e.g., A/Puerto Rico/8/1934 H1N1)
- **T-1105** stock solution (in DMSO)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- TPCK-treated trypsin
- Agarose or Avicel for semi-solid overlay

- Crystal violet staining solution
- Phosphate-Buffered Saline (PBS)
- 6-well plates

Protocol:

- Cell Seeding: Seed MDCK cells in 6-well plates at a density to achieve a confluent monolayer (approximately 90-100%) on the day of infection. Incubate at 37°C with 5% CO2.
- Compound Preparation: Prepare serial dilutions of **T-1105** in serum-free DMEM.
- Virus Infection: On the day of the experiment, wash the cell monolayers with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
- Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.
- Treatment and Overlay: After adsorption, remove the virus inoculum. Add the prepared **T-1105** dilutions mixed with a semi-solid overlay medium (e.g., 2x DMEM with 2% agarose or Avicel) containing TPCK-treated trypsin.
- Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
- Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
- Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is calculated as the concentration of **T-1105** that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

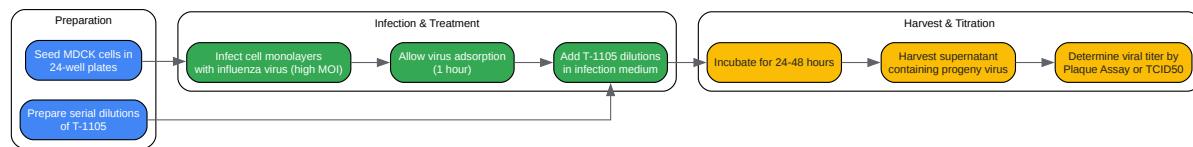
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Figure 3: Workflow for the Virus Yield Reduction Assay.

Materials:

- Same as for Plaque Reduction Assay, but with 24-well plates for the initial infection and 6-well or 96-well plates for titration.

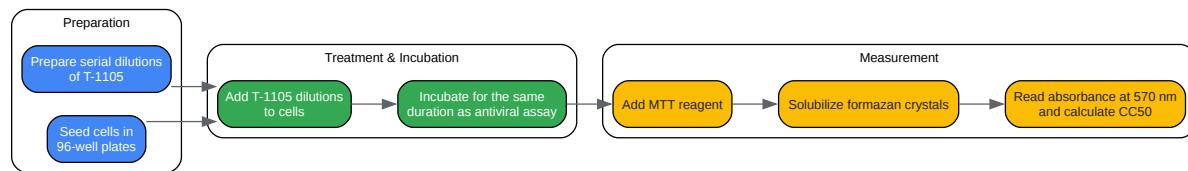
Protocol:

- Cell Seeding: Seed MDCK cells in 24-well plates to form a confluent monolayer.
- Compound Preparation: Prepare serial dilutions of **T-1105** in infection medium (serum-free DMEM with TPCK-treated trypsin).
- Virus Infection: Infect the cell monolayers with influenza virus at a high MOI (e.g., 0.1-1) to ensure all cells are infected.
- Virus Adsorption: Incubate for 1 hour at 37°C.
- Treatment: After adsorption, remove the inoculum and add the prepared **T-1105** dilutions. Include a virus control (no compound) and a cell control (no virus, no compound).
- Incubation: Incubate the plates for 24-48 hours at 37°C.
- Harvesting Progeny Virus: At the end of the incubation period, collect the supernatants from each well. These supernatants contain the newly produced virus particles.

- Viral Titer Quantification: Determine the viral titer in the harvested supernatants using a standard plaque assay (as described above) or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay. The EC₅₀ is the concentration of **T-1105** that reduces the viral yield by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of **T-1105** that is toxic to the host cells.



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Figure 4: Workflow for the MTT Cytotoxicity Assay.

Materials:

- MDCK, A549, or Vero cells
- **T-1105** stock solution (in DMSO)
- Complete cell culture medium (with FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Protocol:

- Cell Seeding: Seed cells (MDCK, A549, or Vero) in 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of **T-1105** in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest **T-1105** concentration) and a cell-free control (medium only).
- Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C with 5% CO₂.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC₅₀ value is the concentration of **T-1105** that reduces cell viability by 50% compared to the vehicle control.
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